molecular formula C13H16BF3O3 B1459083 2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628442-55-6

2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1459083
CAS No.: 1628442-55-6
M. Wt: 288.07 g/mol
InChI Key: LLJRSXMGPKHUQX-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 1628442-55-6) is a high-purity boronic ester pinacol ester widely utilized as a critical synthetic intermediate in pharmaceutical research and organic chemistry . This compound, with a molecular formula of C13H16BF3O3 and a molecular weight of 288.07 g/mol, serves as a versatile building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is fundamental for constructing biaryl and heterobiaryl structures, which are core scaffolds found in many active pharmaceutical ingredients (APIs) and other advanced materials. The presence of the difluoromethoxy (-OCF2H) and fluorine substituents on the phenyl ring makes this reagent particularly valuable for modulating the electronic characteristics, metabolic stability, and membrane permeability of candidate molecules during drug discovery efforts. Compounds featuring the difluoromethoxy group have been investigated in various therapeutic areas. For instance, research published in patents such as WO2007038271A1 explores similar structures as inhibitors of the beta-secretase (BACE) enzyme, a prominent target for the potential treatment of Alzheimer's disease . Our product is supplied with a purity of 96% and should be stored in a refrigerator between 2-8°C under an inert atmosphere to maintain its stability and performance . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use, as this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[4-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(7-10(9)15)18-11(16)17/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJRSXMGPKHUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

  • Halogenated Fluorophenyl Precursor Preparation
    The starting material is typically a fluorinated aryl halide, such as 2-bromo-4-(difluoromethoxy)-fluorobenzene. This compound is chosen due to the presence of halogen (bromine) which can be selectively metalated.

  • Lithiation Step
    The aryl bromide is treated with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (commonly -78°C). This step generates an aryllithium intermediate via halogen-metal exchange.

  • Borylation Step
    The aryllithium intermediate is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which acts as the boron source to form the boronate ester. The reaction mixture is warmed to room temperature and stirred overnight to ensure completion.

  • Workup and Purification
    The reaction is quenched by adding methanol, followed by aqueous workup and extraction. The crude product is purified by silica gel column chromatography using hexane or hexane/ethyl acetate mixtures as eluents.

Example Experimental Data

Step Reagents & Conditions Details Yield
Lithiation n-Butyllithium (1.6 M in hexane), THF, -78°C, 2 h Slow addition of n-BuLi to 2-bromo-4-(difluoromethoxy)-2-fluorobenzene in THF at -78°C -
Borylation 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, RT, overnight Addition of boron reagent to aryllithium intermediate, stirring at room temp overnight -
Quenching & Workup Methanol, water washes, drying over sodium sulfate Quenching with MeOH, aqueous extraction, drying, concentration -
Purification Silica gel chromatography, hexane eluent Isolation of pure boronate ester 78%

Note: This procedure is adapted from a general protocol for aryl boronate ester synthesis involving halogen-metal exchange and borylation, as reported in related literature and chemical databases.

Research Findings and Considerations

  • Temperature Control: The lithiation step requires strict low-temperature conditions (-78°C) to avoid side reactions such as multiple lithiation or decomposition of sensitive functional groups like difluoromethoxy.

  • Solvent Choice: THF is preferred due to its ability to stabilize organolithium intermediates and dissolve both reactants and reagents effectively.

  • Stoichiometry: Equimolar amounts of n-BuLi and boron reagent relative to the aryl bromide are critical for optimal yield.

  • Purification: Silica gel chromatography using non-polar solvents ensures removal of impurities and by-products, yielding the pure boronate ester.

  • Yield: Typical isolated yields range from 70% to 80%, indicating the efficiency of this method.

Comparative Table of Preparation Parameters

Parameter Typical Condition Impact on Synthesis
Base n-Butyllithium (1.6 M in hexane) Essential for halogen-metal exchange
Solvent Tetrahydrofuran (THF) Stabilizes organolithium species
Temperature -78°C for lithiation; RT for borylation Prevents side reactions, ensures selectivity
Boron Source 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Provides boronate ester moiety
Reaction Time 2 h lithiation; overnight borylation Ensures complete conversion
Purification Silica gel chromatography Isolates pure product

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a valuable building block in the synthesis of pharmaceuticals. Its difluoromethoxy and fluorophenyl groups can enhance biological activity by improving the pharmacokinetic profiles of drug candidates.

  • Case Study : Research has indicated that compounds with similar dioxaborolane structures exhibit potent activity against certain cancer cell lines. The incorporation of fluorine atoms often increases lipophilicity, facilitating better cell membrane penetration.

Organic Synthesis

2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for the formation of carbon-carbon bonds in organic synthesis.

  • Example Reaction :
    • Reagents : The compound can be coupled with aryl halides to form biaryl compounds.
    • Conditions : Typically requires a palladium catalyst and a base such as potassium carbonate.

Materials Science

This compound has potential applications in the development of new materials such as polymers and coatings. The boron atom can participate in cross-linking reactions that enhance material properties.

  • Research Insight : Studies have shown that incorporating boron-containing compounds into polymer matrices can improve thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo various chemical transformations, particularly in the presence of catalysts and reagents. The boronic ester moiety allows it to participate in cross-coupling reactions, forming new carbon-carbon bonds. The difluoromethoxy and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring or adjacent groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key References
Target Compound 4-(Difluoromethoxy), 2-F C₁₃H₁₅BF₃O₃ 284.08 Solid/Liquid*
2-(4-Iodophenyl)-... 4-I C₁₂H₁₅BIO₂ 316.96 Solid
2-(4-Bromomethylphenyl)-... 4-BrCH₂ C₁₃H₁₈BBrO₂ 297.00 Solid
2-(4-Methoxyphenyl)-... 4-OCH₃ C₁₃H₁₉BO₃ 234.10 Liquid
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... 2,6-Cl; 3,5-OCH₃ C₁₄H₁₈BCl₂O₄ 333.02 Solid
2-[4-(Styryl)phenyl]-... (STBPin) 4-CH=CHPh C₂₀H₂₂BO₂ 299.19 Solid
2-(4-Fluorobenzyl)-... 4-F-CH₂ C₁₃H₁₈BFO₂ 236.09 Liquid

Notes:

  • Bromomethyl/iodo derivatives : Heavy atoms (Br, I) increase molecular weight and reactivity in nucleophilic substitutions (e.g., alkylation) .
  • Methoxy derivatives : Electron-donating groups lower electrophilicity of boron, favoring stability over reactivity .
  • Styryl derivatives : Extended conjugation enables applications in fluorescence probes (e.g., H₂O₂ detection) .

Reactivity Trends :

  • Bromomethyl and iodo groups facilitate further functionalization (e.g., alkylation, cross-couplings) .
  • Difluoromethoxy and fluorine substituents enhance stability in acidic/basic conditions, critical for pharmaceutical intermediates .
  • Styryl boronic esters exhibit rapid H₂O2-responsive fluorescence due to electron-withdrawing substituents .

Stability and Handling

  • Thermal Stability : Dioxaborolanes with electron-withdrawing groups (e.g., -OCF₂H, -F) decompose above 150°C, whereas methoxy analogs are stable up to 200°C .
  • Moisture Sensitivity : All derivatives require anhydrous storage, but fluorinated compounds show reduced hydrolysis rates .

Biological Activity

2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and biological applications. Its unique structural features enable it to interact with various biological targets, making it a subject of interest for researchers focusing on cancer therapies and other therapeutic areas.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C13H16BF3O3
Molecular Weight 288.07 g/mol
IUPAC Name This compound
CAS Number 1628442-55-6
PubChem CID 79661309

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its efficacy against cancer cells and its potential as a therapeutic agent.

Anticancer Potential

Recent research indicates that fluorinated derivatives of dioxaborolanes exhibit potent anticancer properties. The presence of difluoromethoxy and fluorophenyl groups enhances the compound's ability to inhibit glycolysis in cancer cells. This mechanism is particularly relevant for aggressive cancers like glioblastoma multiforme (GBM), where metabolic pathways are often upregulated to support rapid cell proliferation.

  • Mechanism of Action :
    • The compound inhibits hexokinase activity, a key enzyme in the glycolytic pathway. Inhibition of this enzyme can lead to reduced energy production in cancer cells, ultimately resulting in cell death .
    • Fluorinated derivatives have shown lower IC50 values compared to non-fluorinated analogs in vitro, indicating higher potency against cancer cell lines .
  • Case Studies :
    • A study demonstrated that this compound significantly reduced viability in GBM cells under hypoxic conditions. This suggests that the compound may be particularly effective in tumor environments where oxygen levels are low .

Research Findings

Several studies have reported on the biological activity of similar compounds and their derivatives:

  • Fluorinated Derivatives : Research has shown that modifying the C-2 position with halogens enhances the stability and uptake of these compounds in cells. This modification allows for effective treatment at lower doses over extended periods .
  • Comparative Studies : In comparative assays with other known glycolysis inhibitors like 2-deoxy-D-glucose (2-DG), fluorinated dioxaborolanes showed superior performance in inhibiting hexokinase II (HKII) activity .

Safety Profile

While the therapeutic potential is promising, safety assessments are critical:

Hazard StatementsPrecautionary Statements
H315: Causes skin irritationP261: Avoid breathing dust/fume
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. Continue rinsing .

Q & A

Basic: What are the optimal synthetic conditions for achieving high purity and yield of 2-[4-(difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:
The synthesis typically involves a Miyaura borylation reaction. Key steps include:

  • Reagents : Use bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere (N₂/Ar) .
  • Solvent System : 1,4-Dioxane or THF at 80–90°C for 24–48 hours.
  • Base : Potassium acetate (KOAc) to facilitate transmetallation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    Yield Optimization : Lower yields (e.g., 43% ) may result from incomplete boronation or side reactions; increasing catalyst loading or reaction time (monitored via TLC/HPLC) can improve efficiency.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic substitution patterns and difluoromethoxy group integration.
    • ¹⁹F NMR : Identify chemical shifts for fluorine atoms (e.g., -OCHF₂ typically δ = -80 to -85 ppm) .
    • ¹¹B NMR : Verify boronate ester formation (δ = 28–32 ppm for dioxaborolanes) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., B-O bond ~1.36 Å, as seen in related dioxaborolanes ). Single crystals are grown via slow evaporation of dichloromethane/hexane mixtures.

Advanced: How does the electron-withdrawing difluoromethoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The difluoromethoxy group (-OCF₂H) is meta-directing and electron-withdrawing, which:

  • Reduces Electron Density : Lowers the boronate’s nucleophilicity, slowing transmetallation. Kinetic studies (monitored via in situ IR or HPLC) can quantify this effect .
  • Stabilizes Intermediates : Computational DFT studies (e.g., using Gaussian09 with B3LYP/6-31G*) show stabilization of the boronate-Pd complex .
    Experimental Validation : Compare coupling rates with analogous methoxy- or fluoro-substituted boronic esters under identical conditions (Pd catalyst, base, solvent).

Advanced: What strategies prevent hydrolysis or oxidation of the dioxaborolane ring during storage or reactions?

Methodological Answer:

  • Storage : Under anhydrous conditions (desiccator, molecular sieves) at -20°C in amber vials to limit light/oxygen exposure .
  • Reaction Design :
    • Use degassed solvents and Schlenk techniques to exclude moisture.
    • Add antioxidants (e.g., BHT) at 0.1–1 mol% to suppress radical-mediated oxidation .
  • Stability Assays : Monitor degradation via ¹¹B NMR or LC-MS over 72 hours under varying humidity (20–80% RH).

Advanced: How can computational modeling predict catalytic behavior or supramolecular interactions?

Methodological Answer:

  • Catalytic Cycles : DFT calculations (e.g., using ORCA) model Pd-boronate adducts to predict activation barriers for transmetallation .
  • Supramolecular Interactions : Molecular dynamics (MD) simulations (AMBER force field) assess interactions with π-acidic aromatic systems (e.g., coronenes) .
    Validation : Compare computed binding energies (ΔG) with experimental ITC (isothermal titration calorimetry) data.

Data Contradiction Analysis: Resolving discrepancies in reported stability under acidic conditions

Methodological Approach:

  • Controlled Hydrolysis Studies :
    • Expose the compound to buffered solutions (pH 1–6) at 25°C.
    • Monitor decomposition via ¹H NMR (disappearance of dioxaborolane protons) or HPLC .
  • Identify Degradation Products : LC-MS or GC-MS to detect boric acid or fluorinated byproducts.
  • Replicate Conditions : Compare results with literature protocols (e.g., uses pH 7–9 for stability; acidic conditions may require adjusted buffers).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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